molecular formula C23H27N3O5S B14127289 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B14127289
M. Wt: 457.5 g/mol
InChI Key: GFZBDFRRKLHLJI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinoline derivative, which is further modified with a diethylsulfamoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine under acidic conditions to form the quinoline scaffold.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The benzamide group can be attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Incorporation of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as enzyme inhibition and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[2-(7-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the sulfonamide and quinoline moieties allows for diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H27N3O5S/c1-4-26(5-2)32(29,30)20-10-7-16(8-11-20)22(27)24-13-12-18-14-17-6-9-19(31-3)15-21(17)25-23(18)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

GFZBDFRRKLHLJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O

Origin of Product

United States

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